1-(4-Éthynylphényl)adamantane

Vue d'ensemble

Description

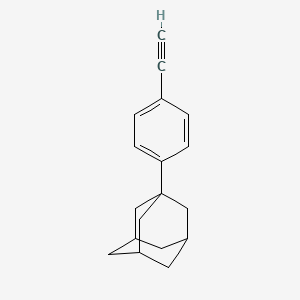

1-(4-Ethynylphenyl)adamantane is an organic compound that features an adamantane core substituted with a 4-ethynylphenyl group. Adamantane, a polycyclic hydrocarbon, is known for its diamond-like structure and remarkable stability. The ethynylphenyl group introduces unsaturation, making the compound versatile for various chemical reactions and applications.

Applications De Recherche Scientifique

1-(4-Ethynylphenyl)adamantane has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and polymers.

Biology: Investigated for its potential as a molecular probe due to its unique structural properties.

Mécanisme D'action

Target of Action

1-(4-Ethynylphenyl)adamantane is a derivative of adamantane, a class of compounds known for their applications in drug delivery systems and surface recognition .

Mode of Action

It’s known that adamantane derivatives, such as amantadine, work by releasing dopamine from the nerve endings of brain cells and stimulating the norepinephrine response . They also have NMDA receptor antagonistic effects . The exact interaction of 1-(4-Ethynylphenyl)adamantane with its targets and the resulting changes are still under investigation.

Biochemical Pathways

For instance, Amantadine, an adamantane derivative, is used in the treatment of Parkinson’s disease and influenza A virus infection, indicating its involvement in dopaminergic and viral replication pathways .

Pharmacokinetics

The related compound amantadine is well-absorbed orally and widely distributed in the body, including the central nervous system . More research is needed to understand the ADME properties of 1-(4-Ethynylphenyl)adamantane and their impact on its bioavailability.

Result of Action

It’s known that adamantane derivatives can be used to synthesize various functional derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(4-Ethynylphenyl)adamantane can be synthesized through a multi-step process. One common method involves the Sonogashira-Hagihara cross-coupling reaction. This reaction typically uses a palladium catalyst and a copper co-catalyst to couple an aryl halide with a terminal alkyne. For 1-(4-Ethynylphenyl)adamantane, the starting materials are 1-bromo-4-iodobenzene and 1-adamantylacetylene .

Industrial Production Methods: While specific industrial production methods for 1-(4-Ethynylphenyl)adamantane are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Ethynylphenyl)adamantane undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The ethynyl group can be reduced to form alkanes or alkenes.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).

Major Products:

Oxidation: Formation of 1-(4-carboxyphenyl)adamantane.

Reduction: Formation of 1-(4-ethylphenyl)adamantane.

Substitution: Formation of 1-(4-bromophenyl)adamantane or 1-(4-nitrophenyl)adamantane.

Comparaison Avec Des Composés Similaires

1-(4-Ethynylphenyl)adamantane can be compared with other adamantane derivatives:

1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane: This compound features multiple ethynylphenyl groups, enhancing its reactivity and potential for polymerization.

1-(4-Bromophenyl)adamantane: This derivative is more reactive in substitution reactions due to the presence of the bromine atom.

1-(4-Nitrophenyl)adamantane: Known for its electron-withdrawing nitro group, which influences its chemical behavior in electrophilic reactions.

The uniqueness of 1-(4-Ethynylphenyl)adamantane lies in its combination of the adamantane core’s stability and the ethynyl group’s reactivity, making it a valuable compound for various applications in research and industry.

Activité Biologique

1-(4-Ethynylphenyl)adamantane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Synthesis of 1-(4-Ethynylphenyl)adamantane

The synthesis of 1-(4-Ethynylphenyl)adamantane typically involves the reaction of adamantane derivatives with ethynyl-substituted phenols. A common synthetic route includes:

- Starting Materials: Adamantane and 4-ethynylphenol.

- Reaction Conditions: The reaction is usually conducted under conditions that promote nucleophilic substitution or coupling reactions, often utilizing palladium-catalyzed cross-coupling techniques.

Antiviral Properties

1-(4-Ethynylphenyl)adamantane has been explored for its antiviral properties, particularly against influenza viruses. Adamantane derivatives like amantadine and rimantadine have historically shown efficacy in treating viral infections. The structure of 1-(4-Ethynylphenyl)adamantane suggests it may exhibit similar antiviral mechanisms by inhibiting viral uncoating and replication processes.

- Mechanism of Action: The compound likely interacts with viral proteins, disrupting the viral lifecycle and preventing infection.

Anticancer Activity

Research indicates that adamantane derivatives possess anticancer properties. For instance, studies have shown that compounds with an adamantane core can inhibit cell proliferation in various cancer cell lines.

- Case Study: A study demonstrated that adamantane-based compounds exhibited significant cytotoxic effects against leukemia and prostate cancer cells, suggesting that 1-(4-Ethynylphenyl)adamantane may share these properties due to structural similarities with known anticancer agents .

The biological activity of 1-(4-Ethynylphenyl)adamantane can be attributed to several mechanisms:

- Antioxidant Activity: Adamantane derivatives have shown antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

- Anti-inflammatory Effects: Some studies suggest that these compounds can reduce inflammation by inhibiting pro-inflammatory mediators, which is crucial in cancer progression and viral infections .

Table 1: Biological Activities of 1-(4-Ethynylphenyl)adamantane

| Biological Activity | Target | Mechanism |

|---|---|---|

| Antiviral | Influenza A | Inhibits viral uncoating |

| Anticancer | Various cancer cell lines | Induces apoptosis |

| Antioxidant | Cellular models | Scavenges free radicals |

| Anti-inflammatory | Inflammatory pathways | Inhibits cytokine release |

Case Studies

- Antiviral Efficacy : A comparative study evaluated the effectiveness of various adamantane derivatives against influenza A. Results indicated that derivatives with ethynyl substitutions showed enhanced antiviral activity compared to non-substituted counterparts .

- Anticancer Research : In vitro studies demonstrated that 1-(4-Ethynylphenyl)adamantane exhibited significant growth inhibition in human cancer cell lines, particularly those associated with prostate and breast cancers. The compound's mechanism involved the induction of apoptosis through the activation of caspase pathways .

Propriétés

IUPAC Name |

1-(4-ethynylphenyl)adamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20/c1-2-13-3-5-17(6-4-13)18-10-14-7-15(11-18)9-16(8-14)12-18/h1,3-6,14-16H,7-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSLGVZYLQPJQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469932 | |

| Record name | 1-(4-ethynylphenyl)adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219831-45-5 | |

| Record name | 1-(4-ethynylphenyl)adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.